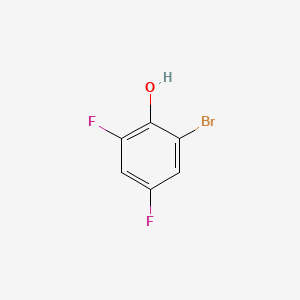

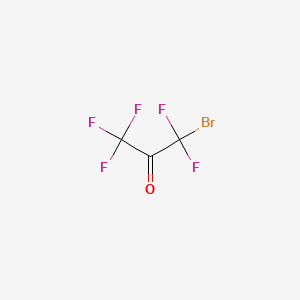

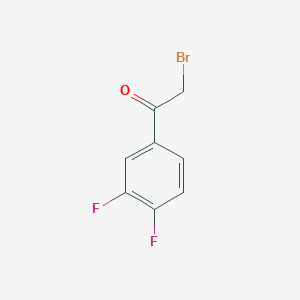

![molecular formula C9H13NOS B1270881 2-[(2-Pyridin-4-ylethyl)thio]ethanol CAS No. 78092-91-8](/img/structure/B1270881.png)

2-[(2-Pyridin-4-ylethyl)thio]ethanol

Übersicht

Beschreibung

2-[(2-Pyridin-4-ylethyl)thio]ethanol is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Protecting Group in Polymer Chemistry 2-(Pyridin-2-yl)ethanol, closely related to 2-[(2-Pyridin-4-ylethyl)thio]ethanol, has been identified as an effective protecting group for methacrylic acid (MAA). It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures above 110 °C. This feature makes it useful in synthesizing various polymers and copolymers (Elladiou & Patrickios, 2012).

Corrosion Inhibition The compound has been studied for its role in corrosion inhibition of steel in sulfuric acid solutions. It's been found to be an effective inhibitor, with its efficiency increasing with concentration. The highest inhibition efficiency observed was 82% at a concentration of 5 × 10−3 M (Bouklah et al., 2005).

Chemosensor Applications Derivatives of vitamin K3 involving pyridin-2-ylmethyl and pyridin-2-ylethyl groups have been studied for their ability to act as chemosensors towards transition metal ions. The derivatives show promise in detecting specific metal ions through color changes visible to the naked eye, indicating potential applications in metal ion sensing (Patil et al., 2017).

Complexation and Docking Studies Research has explored the complexation of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its interaction with various metal ions. Such complexes have potential applications in coordination chemistry and biomolecular interactions (Mardani et al., 2019).

Catalysis in Asymmetric Transfer Hydrogenation Derivatives of pyridin-2-yl and ethyl groups have been utilized in catalyzing the transfer hydrogenation of ketones. These compounds demonstrate the potential for applications in asymmetric synthesis and catalysis (Magubane et al., 2017).

Structural Studies in Coordination Chemistry The structural analysis of complexes involving pyridin-2-ylethyl and related groups has provided insights into coordination chemistry. Such studies are crucial for understanding molecular interactions and the development of new materials (Wang et al., 2014).

Antimicrobial Applications Novel compounds involving pyridin-2-yl groups have been synthesized and evaluated for their antimicrobial properties. Such research is vital for the development of new drugs and treatments for infectious diseases (Mekky & Sanad, 2019).

Eigenschaften

IUPAC Name |

2-(2-pyridin-4-ylethylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSLGHONXIRODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366112 | |

| Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78092-91-8 | |

| Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.